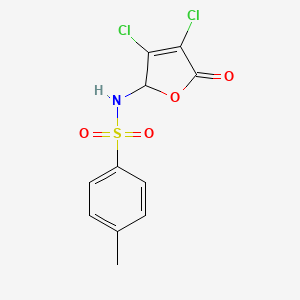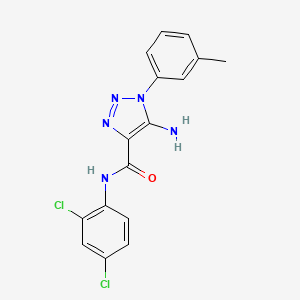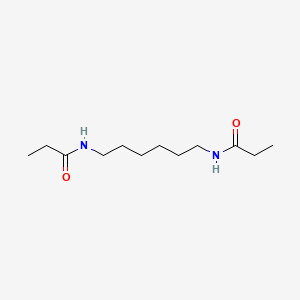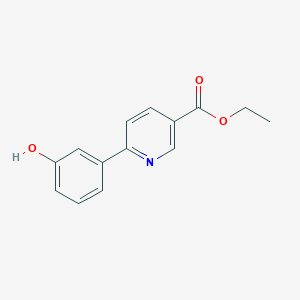![molecular formula C23H16N2O4S2 B5211788 5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as NB-TZ, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been studied extensively for its biological activities and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of NB-TZ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a study conducted by Singh et al., NB-TZ was found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound was also found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
NB-TZ has been shown to exhibit various biochemical and physiological effects in scientific research studies. The compound has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial strains. In addition, NB-TZ has also been shown to exhibit antioxidant activity and protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using NB-TZ in lab experiments is its potent biological activity and potential therapeutic applications. The compound has shown promising results in various scientific research studies and can be used as a lead compound for the development of new drugs. However, one of the limitations of using NB-TZ in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
未来方向
There are several future directions for the study of NB-TZ, including the development of new derivatives with improved biological activity and the investigation of its potential therapeutic applications in various diseases. In addition, more studies are needed to fully understand the mechanism of action of NB-TZ and its effects on various signaling pathways and enzymes. Furthermore, the development of new synthetic methods for NB-TZ can also lead to the discovery of new compounds with potential therapeutic applications.
合成方法
The synthesis of NB-TZ can be achieved through various methods, including the reaction of 4-nitrobenzyl bromide with 2-mercaptobenzaldehyde, followed by the reaction of the resulting compound with 2-aminothiophenol and 2-cyclohexen-1-one. Another method involves the reaction of 4-nitrobenzyl bromide with 2-mercaptobenzaldehyde, followed by the reaction of the resulting compound with 2-aminothiophenol and 2-cyclohexen-1-one in the presence of a catalyst.
科学研究应用
NB-TZ has been extensively studied for its potential therapeutic applications in various scientific research studies. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In a study conducted by Kumar et al., NB-TZ was found to exhibit potent cytotoxic activity against human lung cancer cells. Another study by Al-Shaebi et al. demonstrated the anti-inflammatory activity of NB-TZ in rats through the inhibition of pro-inflammatory cytokines. In addition, NB-TZ has also been shown to exhibit antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S2/c26-22-21(31-23(30)24(22)18-7-2-1-3-8-18)14-17-6-4-5-9-20(17)29-15-16-10-12-19(13-11-16)25(27)28/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBGCDJIPROAT-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5211718.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)


![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)